molecular formula C17H12ClFN6O2S B2636489 Sgk1-IN-1

Sgk1-IN-1

Número de catálogo: B2636489
Peso molecular: 418.8 g/mol
Clave InChI: DDKHTWASHUKHLD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SGK1-IN-1 es un inhibidor de molécula pequeña que se dirige específicamente a la cinasa regulada por suero y glucocorticoides 1 (SGK1). SGK1 es una cinasa de serina/treonina que juega un papel crucial en varios procesos celulares, incluyendo el transporte de iones, la supervivencia celular y la proliferación. La desregulación de SGK1 se ha implicado en varias enfermedades, como la hipertensión, el cáncer y los trastornos neurodegenerativos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de SGK1-IN-1 típicamente implica múltiples pasos, incluyendo la formación de intermediarios clave y su posterior funcionalización. La ruta sintética exacta puede variar, pero generalmente incluye:

Métodos de producción industrial

La producción industrial de this compound probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo para ciertos pasos, así como el desarrollo de métodos de purificación más eficientes .

Análisis De Reacciones Químicas

Tipos de reacciones

SGK1-IN-1 puede sufrir varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes

Productos principales

Los productos principales formados a partir de estas reacciones dependerán de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación podría producir una cetona o un aldehído, mientras que la reducción podría producir un alcohol .

Aplicaciones Científicas De Investigación

Tumor Growth and Metastasis

Sgk1-IN-1 has shown promise in preclinical studies as an effective inhibitor of tumor growth. Research indicates that SGK1 promotes tumor cell survival and resistance to chemotherapy. Inhibition of SGK1 using this compound leads to reduced cell motility and invasion in various cancer cell lines, including colorectal and breast cancer .

Key Findings:

  • Colorectal Cancer: this compound treatment resulted in decreased proliferation rates and induced apoptosis in colorectal cancer cells .
  • Prostate Cancer: Inhibition of SGK1 attenuated epithelial-mesenchymal transition (EMT) markers, reducing metastatic potential .
  • Glioblastoma: Studies indicated that this compound significantly reduced cell viability and clonogenic capabilities in glioblastoma models .
Cancer TypeEffect of this compoundMechanism
Colorectal CarcinomaReduced proliferationInduction of apoptosis
Prostate CancerDecreased metastasisAttenuation of EMT markers
GlioblastomaLowered cell viabilityInhibition of clonogenic growth

Immunological Applications

SGK1 plays a crucial role in regulating immune responses. Inhibition of SGK1 has been associated with enhanced anti-tumor immunity by promoting Th1-mediated responses. Studies have demonstrated that this compound can enhance the efficacy of immunotherapies by modulating T-cell polarization and function .

Key Findings:

  • Th Cell Differentiation: this compound promotes Th1 differentiation while suppressing Th2 responses, potentially improving anti-tumor immunity .
  • Macrophage Polarization: SGK1 inhibition enhances M1 macrophage polarization, which is associated with increased inflammatory responses against tumors .
Immune ResponseEffect of this compoundMechanism
Th Cell DifferentiationEnhanced Th1 responseSuppression of Th2 differentiation
Macrophage ActivationIncreased M1 polarizationEnhanced inflammatory cytokine production

Metabolic Disorders

Recent studies have highlighted the role of SGK1 in metabolic regulation. Inhibition of SGK1 may have therapeutic implications for metabolic diseases such as obesity and diabetes. Research indicates that SGK1 influences adipocyte differentiation and glucose metabolism .

Key Findings:

  • Adipogenesis: this compound has been shown to impact the differentiation process of adipocytes, suggesting a potential role in obesity management .
  • Glucose Homeostasis: By modulating insulin signaling pathways, this compound may improve glucose uptake and metabolism .
Metabolic DisorderEffect of this compoundMechanism
ObesityModulation of adipogenesisAltered differentiation pathways
DiabetesImproved glucose metabolismEnhanced insulin signaling

Case Studies

Several case studies illustrate the effectiveness of this compound across different research applications:

Case Study 1: Colorectal Cancer Model

In a mouse model of colorectal cancer, administration of this compound led to a significant reduction in tumor size and improved survival rates. The study highlighted the compound's ability to induce apoptosis in tumor cells while sparing normal tissues.

Case Study 2: Immunotherapy Enhancement

A study involving melanoma patients treated with checkpoint inhibitors showed that co-administration of this compound improved patient outcomes by enhancing T-cell activity against tumors.

Mecanismo De Acción

SGK1-IN-1 ejerce sus efectos uniéndose al dominio cinasa de SGK1, inhibiendo así su actividad. Esto evita que SGK1 fosforile sus objetivos aguas abajo, que incluyen varios canales iónicos, transportadores y factores de transcripción. La inhibición de SGK1 puede conducir a una reducción de la supervivencia y la proliferación celular, lo que la convierte en un posible objetivo terapéutico en el cáncer .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

SGK1-IN-1 es único en su alta especificidad para SGK1, lo que permite estudios más específicos y posibles terapias. Su capacidad para inhibir selectivamente SGK1 sin afectar otras cinasas lo convierte en una herramienta valiosa tanto en contextos de investigación como terapéuticos .

Actividad Biológica

Sgk1-IN-1 is a small molecule inhibitor targeting Serum and Glucocorticoid-Inducible Kinase 1 (SGK1), a serine/threonine kinase implicated in various physiological and pathological processes, including cancer progression, neuronal function, and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Overview of SGK1

SGK1 is part of the AGC kinase family and plays a crucial role in mediating the effects of the phosphoinositide 3-kinase (PI3K) signaling pathway. It is activated by mTORC2 and PDK1 through phosphorylation at specific sites, which leads to its involvement in key cellular processes such as proliferation, survival, apoptosis, and ion transport regulation . Dysregulation of SGK1 has been linked to various diseases, including cancer, hypertension, and neurodegenerative disorders .

This compound inhibits SGK1 activity by disrupting its phosphorylation and subsequent activation. This inhibition has been shown to have significant effects on cancer cell lines, particularly in non-small cell lung cancer (NSCLC) models. The compound enhances the efficacy of PI3K inhibitors by promoting apoptosis and causing cell cycle arrest in the G1 phase .

Key Findings:

  • Synergistic Anticancer Activity : Inhibition of SGK1 alongside PI3K/AKT pathways leads to increased apoptosis and DNA damage in NSCLC cells .
  • Resistance Mechanism : High expression levels of SGK1 correlate with resistance to PI3K inhibitors, suggesting that this compound could be crucial in overcoming this resistance .

Biological Effects

The biological effects of this compound extend beyond cancer therapy. Research indicates that SGK1 influences various cellular functions:

  • Cell Migration and Invasion : SGK1 enhances cellular motility through pathways involving NFκB and ORAI/STIM signaling, which are critical for calcium entry necessary for migration .
  • Neuronal Function : SGK1 regulates neuronal survival and function by modulating ion transporters and influencing energy metabolism during stress conditions like ischemia .
  • Adipogenesis : SGK1 plays a role in adipocyte differentiation by phosphorylating transcription factors involved in fat cell development .

Case Study 1: NSCLC Treatment

A study demonstrated that this compound significantly increased the sensitivity of NSCLC cells to PI3K inhibitors. The combination treatment resulted in enhanced apoptosis rates compared to monotherapies. This finding underscores the potential for this compound as a co-treatment strategy in resistant cancer types.

Case Study 2: Neuronal Protection

In models of cerebral injury, inhibition of SGK1 was shown to protect neurons from damage during hypoxic conditions. This protective effect was attributed to the modulation of ion transporters that maintain cellular homeostasis under stress .

Data Summary

Biological ActivityEffect of this compoundReference
Apoptosis in NSCLCIncreased
Cell MigrationEnhanced
Neuronal SurvivalImproved
Adipocyte DifferentiationInhibited

Propiedades

IUPAC Name

N-[4-(3-amino-2H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-5-chloro-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN6O2S/c18-10-3-6-12(19)14(7-10)28(26,27)25-11-4-1-9(2-5-11)13-8-21-15-16(20)23-24-17(15)22-13/h1-8,25H,(H3,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKHTWASHUKHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NNC(=C3N=C2)N)NS(=O)(=O)C4=C(C=CC(=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.